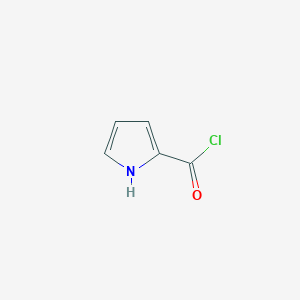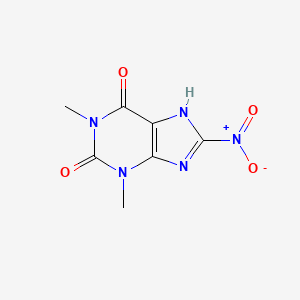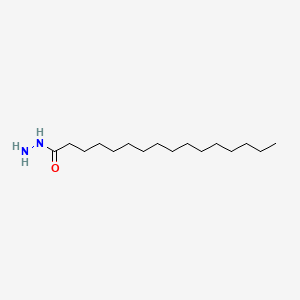![molecular formula C7H9N5 B1296200 5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-アミン CAS No. 7135-02-6](/img/structure/B1296200.png)
5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-アミン
説明
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the molecular formula C7H9N5. It has a molecular weight of 163.18 g/mol . The IUPAC name for this compound is 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) . The Canonical SMILES structure is CC1=CC(=NC2=NC(=NN12)N)C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.18 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.5 .科学的研究の応用
マイクロ波照射合成
この化合物は、マイクロ波条件下で1,2,4-トリアゾロ[1,5-a]ピリジンを合成するための触媒フリー、添加剤フリー、環境に優しい方法で使用されます . この方法論は、幅広い基質範囲と良好な官能基耐性を示し、良好な収率から優れた収率で生成物の形成をもたらします .
ジヘテロ環状化合物の合成
5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-アミンは、ジヘテロ環状化合物の合成における出発物質として使用されます . これらの化合物は、興味深い生物学的活性を示す可能性があります .
抗腫瘍作用
[1,2,4]トリアゾロ[1,5-a]ピリミジン部分を有する多環系は、抗腫瘍として報告されています .
アルツハイマー病の治療
[1,2,4]トリアゾロ[1,5-a]ピリミジン部分を有する化合物は、アルツハイマー病の治療に使用できます .
不眠症の治療
がん治療における使用
トリアゾロピリミジンのPtおよびRuとの錯体は、寄生虫に対して非常に活性であり、がんの治療にも使用できます .
金属錯体の調製
この化合物は、Zn、Cd、およびHgの一連のdmtp錯体の調製と分光学的特性評価に使用されます .
脂肪酸結合タンパク質(FABP)の標的化
脂肪酸結合タンパク質(FABP)アイソフォームの中で、FABP4およびFABP5は、脂質異常症、冠動脈性心臓病、糖尿病などのいくつかの障害に対する潜在的な治療標的として認識されています .
作用機序
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors, which could potentially be the targets for this compound .
Mode of Action
It is known that many compounds with similar structures act by binding to their target proteins, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in cell signaling .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anti-proliferative activities .
生化学分析
Biochemical Properties
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . The interaction between 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By occupying the active site, it prevents the binding of natural substrates, thereby inhibiting enzyme activity . Additionally, 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Short-term exposure to 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine results in immediate inhibition of target enzymes and rapid induction of apoptosis in cancer cells . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and persistent changes in gene expression . The compound’s effects on cellular function may diminish over extended periods due to adaptive cellular responses .
特性
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZUAYXDJNFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295950 | |
| Record name | 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7135-02-6 | |
| Record name | 7135-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What can you tell me about the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine?
A1: The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals that the molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds []. These dimers are further arranged into layers within the crystal lattice due to π-stacking interactions between the aromatic rings of adjacent molecules []. This type of packing is common in organic crystals and contributes to the overall stability of the structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)


![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)










